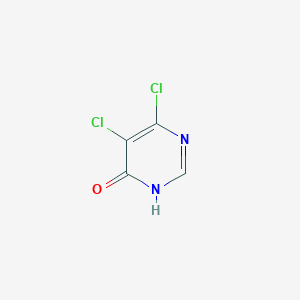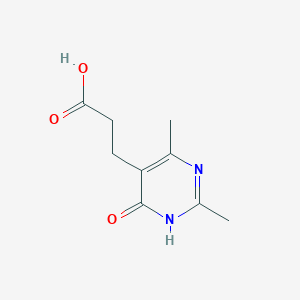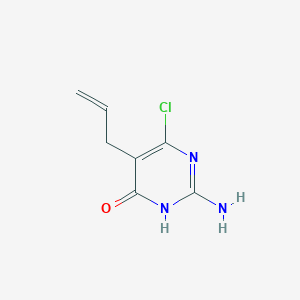![molecular formula C11H12N2O2S B1418272 2-{[(2-Hydroxyethyl)thio]methyl}quinazolin-4-ol CAS No. 874606-65-2](/img/structure/B1418272.png)
2-{[(2-Hydroxyethyl)thio]methyl}quinazolin-4-ol
Descripción general
Descripción
“2-{[(2-Hydroxyethyl)thio]methyl}quinazolin-4-ol” is a chemical compound with the CAS Number: 874606-65-2 and a linear formula of C11 H12 N2 O2 S . It has a molecular weight of 236.29 . This compound has generated interest in scientific research due to its potential.
Molecular Structure Analysis
The molecule contains a total of 29 bonds. There are 17 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 amidine derivative, 1 secondary amine (aromatic), 1 hydroxyl group, and 1 primary alcohol .Physical And Chemical Properties Analysis
The compound has a molecular weight of 236.29 . Its IUPAC name is 2-{[(2-hydroxyethyl)sulfanyl]methyl}-4-quinazolinol .Aplicaciones Científicas De Investigación
Quinazolinone Derivatives from Streptomyces
- Overview : Quinazolinone derivatives, similar to 2-{[(2-Hydroxyethyl)thio]methyl}quinazolin-4-ol, were isolated from the strain Streptomyces sp. and exhibited diverse bioactivities. These derivatives, including 2-Methyl-3H-quinazolin-4-one and 1H-quinazoline-2,4-dione, have shown potential in various biological applications.
- Source : (Maskey et al., 2004)
Antimalarial and Antitumor Effects
- Overview : Analogues of quinazolinones, including compounds with structures similar to 2-{[(2-Hydroxyethyl)thio]methyl}quinazolin-4-ol, were studied for their antimalarial and antitumor properties. These studies indicate that such compounds may have significant potential in these areas, although modifications can affect their efficacy.
- Source : (Werbel & Degnan, 1987)
H1-antihistaminic Agents
- Overview : Quinazolinone derivatives have been synthesized and tested for their H1-antihistaminic activity, suggesting the potential of 2-{[(2-Hydroxyethyl)thio]methyl}quinazolin-4-ol in similar applications. These compounds showed significant protection against histamine-induced bronchospasm in animal models.
- Source : (Alagarsamy & Parthiban, 2013)
Analgesic Activity
- Overview : Some quinazolinone derivatives have demonstrated notable analgesic activity. This suggests that 2-{[(2-Hydroxyethyl)thio]methyl}quinazolin-4-ol could be explored for potential analgesic properties in various medical applications.
- Source : (Osarodion, 2023)
Antimicrobial, Analgesic, and Anti-inflammatory Properties
- Overview : Research on quinazolinone derivatives indicates their effectiveness in antimicrobial, analgesic, and anti-inflammatory applications. This broad spectrum of activity highlights the potential utility of compounds like 2-{[(2-Hydroxyethyl)thio]methyl}quinazolin-4-ol in treating various conditions.
- Source : (Dash et al., 2017)
HDAC Inhibition for Alzheimer's Disease
- Overview : Quinazolin-4-one derivatives have shown promise as histone deacetylase inhibitors for the treatment of Alzheimer's disease. This suggests a potential application of 2-{[(2-Hydroxyethyl)thio]methyl}quinazolin-4-ol in neurodegenerative disorders.
- Source : (Yu et al., 2013)
Corrosion Inhibition
- Overview : Quinazolinone derivatives have been used as corrosion inhibitors, indicating a potential industrial application for 2-{[(2-Hydroxyethyl)thio]methyl}quinazolin-4-ol in protecting metals from corrosion.
- Source : (Errahmany et al., 2020)
Propiedades
IUPAC Name |
2-(2-hydroxyethylsulfanylmethyl)-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c14-5-6-16-7-10-12-9-4-2-1-3-8(9)11(15)13-10/h1-4,14H,5-7H2,(H,12,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAKHQKUBLXEOLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)CSCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(2-Hydroxyethyl)thio]methyl}quinazolin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1418191.png)
![7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1418192.png)
![1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B1418195.png)
![2-methyl-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one](/img/structure/B1418199.png)

![7-[3-(Trifluoromethyl)-2-pyridinyl]-4-quinazolinol](/img/structure/B1418202.png)


![2,2'-(1H-Imidazole-4,5-diyl)bis(1H-benzo[d]imidazole)](/img/structure/B1418207.png)
![Ethyl 7-amino-5-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1418208.png)

